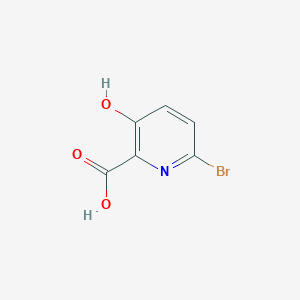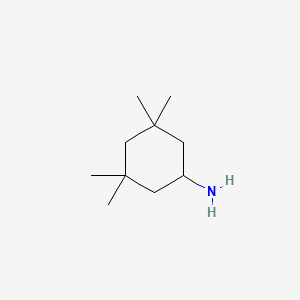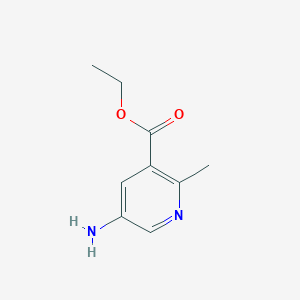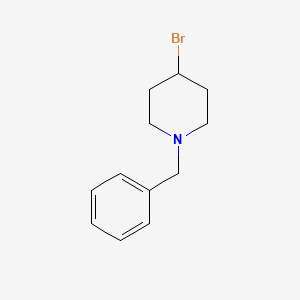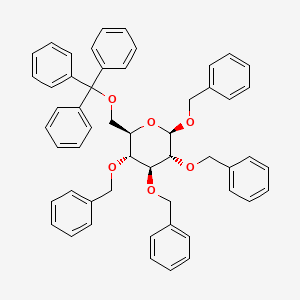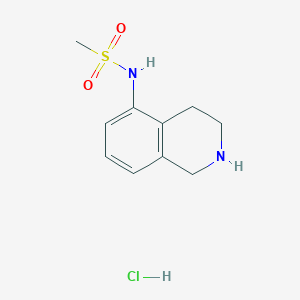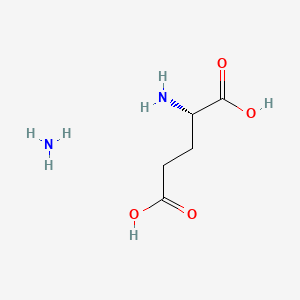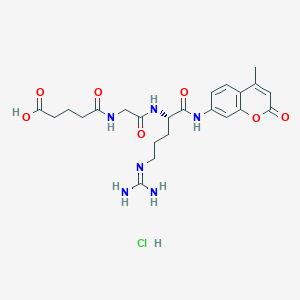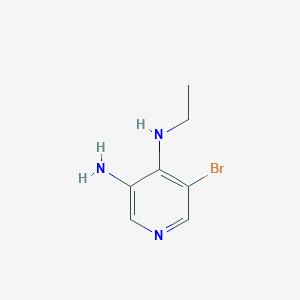
5-Bromo-N4-ethylpyridine-3,4-diamine
説明
The compound "5-Bromo-N4-ethylpyridine-3,4-diamine" is a derivative of pyridine, a heterocyclic aromatic organic compound with the formula C5H5N. The presence of bromine and amine groups in the compound suggests that it may have interesting chemical properties and potential applications in pharmaceuticals as ligands or as part of biologically active molecules.
Synthesis Analysis
The synthesis of related bromopyridine compounds has been demonstrated in the literature. For instance, an efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a molecule with a similar bromopyridine core, was achieved through a multi-step process involving regioselective methoxylation, oxidation, and bromination steps, resulting in an overall yield of 67% . This synthesis pathway could potentially be adapted for the synthesis of "5-Bromo-N4-ethylpyridine-3,4-diamine" by modifying the functional groups attached to the pyridine ring.
Molecular Structure Analysis
The crystal structure of a related compound, (E)-N3-(4-chlorobenzylidene)-5-bromopyridine-3,4-diamine, has been reported . This compound crystallizes in the monoclinic P21/c space group and features interesting intermolecular interactions, such as hydrogen bonds and halogen-halogen contacts, which contribute to the stability of the crystal structure. The dihedral angle between the phenyl and pyridinyl planes indicates the presence of steric repulsion, which is relieved by the molecular configuration. These structural insights could be relevant when considering the molecular structure of "5-Bromo-N4-ethylpyridine-3,4-diamine," as the presence of bromine and amine groups could similarly affect the crystal packing and molecular conformation.
Chemical Reactions Analysis
While specific reactions of "5-Bromo-N4-ethylpyridine-3,4-diamine" are not detailed in the provided papers, the literature on bromopyridine derivatives suggests that these compounds can participate in various chemical reactions. For example, Schiff base compounds, which can be derived from bromopyridine diamines, are known to act as polydentate ligands in metal chelation reactions . The bromine atom in the pyridine ring can also influence the electronic properties of the molecule, affecting its reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of "5-Bromo-N4-ethylpyridine-3,4-diamine" can be inferred from related compounds. For instance, the presence of bromine is known to affect the electron distribution in the pyridine ring, which can influence the bond lengths and angles within the molecule . Additionally, the compound's solubility, melting point, and boiling point would be important physical properties to consider, although these are not explicitly mentioned in the provided papers.
科学的研究の応用
Application in Polymer Science
- Summary of the Application : “5-Bromo-N4-ethylpyridine-3,4-diamine” is used in the synthesis of a novel aromatic diamine monomer. This monomer is then subjected to a high-temperature polycondensation reaction with three commercial aromatic dianhydrides to obtain a series of polyimides .
- Methods of Application or Experimental Procedures : The monomer is synthesized by a two-step organic reaction. It is then subjected to a one-step high-temperature polycondensation reaction with three commercial aromatic dianhydrides .
- Results or Outcomes : The obtained polyimides showed excellent solubility in both high-boiling and low-boiling solvents. They had tensile strength in the range of 76.9–93.5 MPa, the elongation at break was between 4.8% and 7.3%, and the modulus of elasticity was in the range of 1.6–1.8 GPa. The films exhibited good optical transparency, and the representative polyimide derived from 4,4′-oxydiphthalic dianhydride exhibited a light transmittance of more than 83% at a wavelength of 450 nm .
Pyrrolidine in Drug Discovery
- Summary of the Application : Pyrrolidine, a five-membered ring structure similar to “5-Bromo-N4-ethylpyridine-3,4-diamine”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
- Methods of Application or Experimental Procedures : The review discusses the synthetic strategies used, including ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .
- Results or Outcomes : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives .
Potential Use in Gas Separation
- Summary of the Application : Although not directly related to “5-Bromo-N4-ethylpyridine-3,4-diamine”, there is research on the synthesis and characterization of novel homopolyimides containing pyridine and morpholine groups for gas separation . These materials could potentially be used in various applications, including carbon capture and storage, natural gas purification, and hydrogen recovery .
Safety And Hazards
The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H302, H312, H315, H318, H332, H335 which indicate that it is harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .
特性
IUPAC Name |
5-bromo-4-N-ethylpyridine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3/c1-2-11-7-5(8)3-10-4-6(7)9/h3-4H,2,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVUJEJUOUSPCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=NC=C1N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647971 | |
| Record name | 5-Bromo-N~4~-ethylpyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N4-ethylpyridine-3,4-diamine | |
CAS RN |
607371-03-9 | |
| Record name | 5-Bromo-N4-ethyl-3,4-pyridinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=607371-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-N~4~-ethylpyridine-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-N4-ethylpyridine-3,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

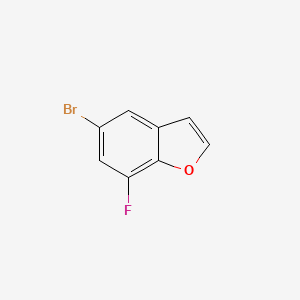
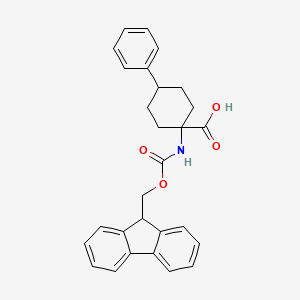
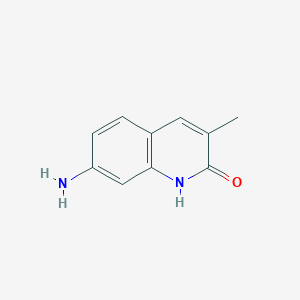
![5-(Bromomethyl)-1H-benzo[d]imidazole](/img/structure/B1343908.png)
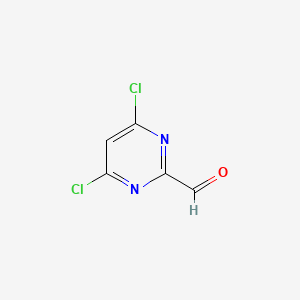
![3-(1,2-Dimethyl-3-indolyl)-3-[4-(diethylamino)-2-methylphenyl]phthalide](/img/structure/B1343911.png)
